molecular formula C₂₂H₂₆FN₅O₆ B560024 Trelagliptin succinate CAS No. 1029877-94-8

Trelagliptin succinate

货号 B560024
CAS 编号: 1029877-94-8
分子量: 475.47
InChI 键: OGCNTTUPLQTBJI-XFULWGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trelagliptin succinate is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used to control diabetes mellitus . It is a selective, long-acting DPP-4 inhibitor and is considered an antidiabetic agent . It is used as a once-weekly treatment for type 2 diabetes mellitus (DM) .


Synthesis Analysis

Trelagliptin succinate can be synthesized from 1-bromo-4-fluoro-2-methyl-benzene through five steps including cross-coupling, radical reaction, and substitution . An improved process for the synthesis of this antidiabetic drug through unprotected ®-3-aminopiperidine has been described .


Molecular Structure Analysis

The molecular formula of Trelagliptin succinate is C22H26FN5O6 . It has a molecular weight of 475.47 .


Chemical Reactions Analysis

Kinetic analysis has revealed that trelagliptin is a substrate-competitive, reversible, slow-binding inhibitor (t1/2 for dissociation ≈ 30 minutes) of DPP-4 .


Physical And Chemical Properties Analysis

Trelagliptin succinate has a molecular weight of 475.47 . It is soluble in DMSO and water .

科学研究应用

  1. 分析方法的发展Luo et al. (2018)的研究开发了一种高效液相色谱(HPLC)方法,用于定量测定药物形式中曲格列汀琥酸盐,表明其在质量控制和药物配方中的重要性。

  2. 改善胰岛素抵抗:曲格列汀琥酸盐改善脂肪细胞中的胰岛素抵抗,如Liu et al. (2020)的研究所示。这种效应是通过调节PI-3K/AKT/GLUT4胰岛素信号通路介导的。

  3. 合成方法:曲格列汀琥酸盐的合成得到改进,如Xu et al. (2017)所述,突出了该药物制造过程的进展。

  4. 糖尿病治疗的疗效和安全性:Inagaki等人(2017年)的研究探讨了曲格列汀在2型糖尿病患者中的疗效和安全性,表明其作为一种有利的治疗选择的潜力。

  5. 首次全球批准:曲格列汀在日本获得了首次全球批准,用于治疗2型糖尿病,如McKeage (2015)所报道。这标志着其临床应用的重要里程碑。

  6. 晶体结构和稳定性:研究了曲格列汀琥酸盐的晶体结构和稳定性,发现其在溶液中的转化,如Ye et al. (2016)所发现。这项研究对于了解其物理和化学性质至关重要。

  7. 安全评价:曲格列汀在日本2型糖尿病患者中的安全性得到评估,如Kaku (2017)所详细描述,为了解其耐受性和不良反应概况提供了见解。

  8. 相关物质的合成:研究了曲格列汀琥酸盐的相关物质的合成,用于质量控制目的,根据Qing-song et al. (2016)的研究。

  9. DPP-4抑制机制:研究了曲格列汀的DPP-4抑制机制,发现了一种非共价作用机制,如Grimshaw et al. (2016)所发现。

  10. 骨质疏松症的治疗意义Shao et al. (2021)的研究表明,曲格列汀可能通过增强成骨细胞分化来治疗骨质疏松症。

安全和危害

Trelagliptin succinate should be handled with care to avoid inhalation and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust and aerosol formation .

未来方向

DPP-4 inhibitors like Trelagliptin succinate are being researched for their potential application in improving COVID-19 patient outcomes . The excitement surrounding DPP-4 inhibitors is justified because in addition to controlling blood glucose level, they are good at managing risk factors associated with diabetes .

属性

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNTTUPLQTBJI-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145602
Record name Trelagliptin succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trelagliptin succinate

CAS RN

1029877-94-8
Record name Trelagliptin succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trelagliptin succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRELAGLIPTIN SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
108
Citations
Z Liu, L Xu, M Xing, X Xu, J Wei, J Wang… - Biomedicine & …, 2020 - Elsevier
… In this study, the effect of trelagliptin succinate in improving … Our results demonstrated that trelagliptin succinate increased … In conclusion, our study suggested that trelagliptin succinate …
Number of citations: 16 www.sciencedirect.com
H Zhang, L Sun, L Zou, W Hui, L Liu, Q Zou… - … of Pharmaceutical and …, 2016 - Elsevier
A sensitive, selective and stability indicating reversed-phase LC method was developed for the determination of process related impurities of Trelagliptin succinate in bulk drug. Six …
Number of citations: 20 www.sciencedirect.com
Z Luo, X Chen, G Wang, Z Du, X Ma, H Wang… - European Journal of …, 2018 - Elsevier
… Trelagliptin succinate was found to degrade significantly in … quality control analysis of trelagliptin succinate tablets, since … Inhibition of DPP-4 by trelagliptin succinate promotes the …
Number of citations: 7 www.sciencedirect.com
S Xu, Q Hao, H Li, Z Liu, W Zhou - Organic Process Research & …, 2017 - ACS Publications
An improved process for the synthesis of antidiabetic drug trelagliptin succinate through unprotected (R)-3-aminopiperidine was described. The impurity profile with different conditions …
Number of citations: 9 pubs.acs.org
A Anerao, V Mundekar, S John, N Pradhan - 2016 - researchgate.net
… for estimation of related substances of Trelagliptin succinate active pharmaceutical ingredient (API)… , specific, and accurate for analysis of Trelagliptin succinate and its related impurities. …
Number of citations: 0 www.researchgate.net
K Kaku, S Kuroda, K Ishida… - Diabetes, Obesity and …, 2018 - Wiley Online Library
We aimed to explore the efficacy and safety of once‐weekly trelagliptin 100 mg as an add‐on therapy to insulin in Japanese patients with type 2 diabetes mellitus with inadequate …
Number of citations: 5 dom-pubs.onlinelibrary.wiley.com
D Dutta, R Mohindra, V Surana, M Sharma - Diabetes & Metabolic …, 2022 - Elsevier
Background & aims Pooled systematic analysis of safety and efficacy data of trelagliptin in type-2 diabetes (T2DM) is lacking. We undertook this meta-analysis to address this issue. …
Number of citations: 1 www.sciencedirect.com
N Inagaki, H Sano, Y Seki, S Kuroda… - Journal of Diabetes …, 2018 - Wiley Online Library
… Trelagliptin succinate (trelagliptin) is a novel, long-acting, highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that is suitable take once a week13-15. A phase 2 study using once-…
Number of citations: 12 onlinelibrary.wiley.com
K Xu, M Qian, J Leng, J Bai, Q Li, Z Liu, S Zhong… - …, 2020 - pubs.rsc.org
… In this study, an efficient mechanochemical salinization method was developed to prepare trelagliptin succinate (TRE-S), the first once-weekly oral treatment drug for type II diabetes. …
Number of citations: 2 pubs.rsc.org
K Kaku - Expert Opinion on Pharmacotherapy, 2015 - Taylor & Francis
Introduction: Dipeptidyl peptidase-4 (DPP-4) inhibitors are weight neutral and well tolerated, and provide better glycaemic control for a longer period compared to conventional therapies…
Number of citations: 43 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。